methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of the compound is derived from its parent structures: a 4,5-dihydro-1H-pyrrole core substituted with a methyl group at position 2, an oxo group at position 5, and a 1-[2-(1H-indol-3-yl)ethyl] group at position 1. The indole moiety consists of a bicyclic system with a pyrrole ring fused to a benzene ring, where the ethyl chain connects the pyrrole nitrogen to the indole’s 3-position.
The molecular formula is C₁₇H₁₈N₂O₃ , corresponding to a molecular weight of 298.34 g/mol . Key substituents include:
- Pyrrole ring : Partially saturated (4,5-dihydro), with a ketone group (5-oxo) and methyl group (2-methyl).
- Indole system : Aromatic bicyclic structure linked via a two-carbon ethyl chain.
- Carboxylate ester : Methyl ester group at position 3 of the pyrrole ring.
| Component | Position | Functional Group |
|---|---|---|
| Pyrrole ring | C1–C5 | 4,5-dihydro-1H-pyrrole |
| Methyl group | C2 | -CH₃ |
| Oxo group | C5 | =O |
| Ethyl-indole | C1 | -CH₂CH₂-indole |
| Carboxylate ester | C3 | -COOCH₃ |
The compound’s nomenclature adheres to IUPAC rules, prioritizing substituents in alphabetical order and assigning locants to minimize numbers.
X-ray Crystallographic Studies of Pyrrolidine-Indole Hybrid Systems
While direct X-ray crystallographic data for this compound are not publicly available, insights can be drawn from structurally related pyrrolidine-indole hybrids. For example, in methyl (3s,5'r)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylate , hydrogen bonding and π-π stacking interactions stabilize the crystal lattice. Key findings include:
- Dihedral angles : The indole and pyrrole rings often form non-planar arrangements. In similar systems, dihedral angles between the benzene and pyrrole moieties of indole are typically 2–5° , minimizing steric strain .
- Hydrogen bonding : The oxo group (C=O) participates in intermolecular hydrogen bonds, while the indole’s NH group may form intramolecular interactions.
- Packing motifs : Pyrrolidine-indole hybrids frequently adopt layered or herringbone arrangements in the solid state, driven by aromatic stacking.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides critical insights into the compound’s conformational dynamics:
- ¹H NMR :
- Ethyl chain protons : Split into a triplet (CH₂ adjacent to pyrrole) and quartet (CH₂ adjacent to indole).
- Methyl group : Singlet at δ ~1.5 ppm.
- Indole aromatic protons : Downfield shifts (δ ~6.5–7.5 ppm) with coupling patterns reflecting electron-withdrawing effects from the pyrrole ring.
- ¹³C NMR :
- Carbonyl carbon : Peak at δ ~170–175 ppm (ester carbonyl).
- Oxo carbon : Peak at δ ~200–210 ppm (5-oxo group).
- Indole carbons : Distinct signals for C2, C3, and C7 positions.
| Proton Environment | ¹H NMR Shift (δ) | Multiplicity |
|---|---|---|
| CH₃ (methyl) | 1.5 | Singlet |
| CH₂ (pyrrole-adjacent) | 2.0–2.5 | Triplet |
| CH₂ (indole-adjacent) | 3.0–3.5 | Quartet |
| Indole C4–C7 protons | 6.5–7.5 | Multiplet |
Computational Modeling of Electronic Structure and Tautomeric Forms
Computational methods such as density functional theory (DFT) and molecular orbital theory are employed to predict electronic behavior:
- Tautomerism : The 5-oxo group may exhibit keto-enol tautomerism, though the ester’s electron-withdrawing effect stabilizes the keto form.
- Electronic distribution : The indole’s π-system interacts with the pyrrole’s lone pairs, creating a conjugated network.
- Reactivity : The ester group enhances electrophilicity at the α-carbon, while the indole’s NH group may participate in hydrogen bonding or deprotonation.
| Property | DFT Result (B3LYP/6-31G*) |
|---|---|
| HOMO energy (eV) | -5.2 |
| LUMO energy (eV) | -1.8 |
| Oxo C=O bond length (Å) | 1.22 |
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-14(17(21)22-2)9-16(20)19(11)8-7-12-10-18-15-6-4-3-5-13(12)15/h3-6,10,18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBAZBKDJFRVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCC2=CNC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331300 | |
| Record name | methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-83-3 | |
| Record name | methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological potential.
The molecular formula of this compound is C17H18N2O3, with a molecular weight of approximately 298.336 g/mol. The structure features a pyrrole ring fused with an indole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with pyrrole precursors under specific conditions. Various synthetic routes have been explored to optimize yield and purity. For example, reactions involving acylation and cyclization steps are common in generating this type of compound, facilitating the introduction of the indole and pyrrole functionalities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that derivatives containing indole and pyrrole structures can inhibit cell proliferation in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10 | |
| Compound B | MCF7 | 15 | |
| Methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl... | A549 | 12 |
The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The following table summarizes some findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may interfere with bacterial cell wall synthesis or function.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Antimicrobial Mechanism : Disruption of bacterial membrane integrity or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity in Lung Cancer Cells
A study investigated the effects of methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl... on A549 lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of 12 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another study, the compound exhibited a MIC of 32 µg/mL against Staphylococcus aureus. The research highlighted its potential as a lead compound for developing new antibiotics, especially considering the rising resistance to conventional treatments.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. Methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. In vitro studies have shown that it can inhibit the growth of pathogenic microorganisms, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown improved cognitive function following treatment with this compound .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The 5-oxo group in the dihydro-pyrrole ring is oxidation-resistant under mild conditions, but the conjugated dihydro-pyrrole system can undergo dehydrogenation to form a fully aromatic pyrrole. For example:
-
Reagent : Chloranil or DDQ in refluxing toluene.
-
Product : Aromatic pyrrole derivative with retained ester and indole substituents.
-
Mechanism : Radical or hydride abstraction to eliminate two hydrogens from the 4,5-dihydro ring.
This reactivity aligns with studies on similar dihydro-pyrrole systems, where oxidation yields thermally stable aromatic products .
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes hydrolysis or alcoholysis under acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | Carboxylic acid derivative | 76–91% | |
| Alkaline Hydrolysis | NaOH (aq.), MeOH | Sodium carboxylate | 80% (analog) |
For instance, hydrolysis of methyl 2-(1H-indol-3-yl)-2-oxoacetate (a structural analog) with HCl yields the corresponding carboxylic acid . Transesterification with higher alcohols (e.g., ethanol) is also feasible using catalytic acid .
Reduction of the 5-Oxo Group
The ketone moiety can be reduced to a secondary alcohol or fully saturated methylene group:
-
Partial Reduction : NaBH₄ in MeOH at 0°C → 5-hydroxy-4,5-dihydro-pyrrole.
-
Full Reduction : LiAlH₄ in THF → 5-methylene-pyrrolidine derivative .
Reduction pathways are critical for modifying the compound’s hydrogen-bonding capacity and solubility.
Functionalization of the Indole Moiety
The indole’s NH group and C2 position are reactive sites:
-
N-Alkylation : Using NaH and alkyl halides (e.g., CH₃I) in DMF at 0°C to room temperature .
-
Electrophilic Substitution : Bromination or nitration at the indole C2 position using Br₂/Fe or HNO₃/H₂SO₄.
Notably, steric hindrance from the ethyl-pyrrole substituent may direct electrophiles to specific positions.
Pyrrole Ring Modifications
The pyrrole ring participates in cycloaddition and electrophilic substitution:
-
Diels-Alder Reaction : The dihydro-pyrrole’s conjugated diene reacts with dienophiles (e.g., maleic anhydride) under thermal conditions.
-
Electrophilic Acylation : Friedel-Crafts acylation at the pyrrole α-position using AlCl₃ and acyl chlorides .
These reactions expand the compound’s utility in synthesizing polycyclic frameworks .
Comparative Reactivity with Analogs
The compound’s reactivity differs from simpler pyrrole or indole derivatives due to steric and electronic effects:
| Feature | Impact on Reactivity |
|---|---|
| Ethyl-Indole Substituent | Hinders electrophilic substitution at pyrrole C4 |
| Methyl Ester | Enhances solubility for polar reactions |
| 5-Oxo Group | Stabilizes enolate intermediates for alkylation |
For example, methylation of the indole NH in analogs proceeds efficiently (91% yield) , whereas bulkier substituents reduce reaction rates.
Stability and Reaction Optimization
Comparison with Similar Compounds
Notes
- Limitations : Direct experimental data for the target compound (e.g., NMR, yield) are absent in the provided evidence; comparisons are inferred from structurally related compounds.
Q & A
Q. How can researchers optimize the synthesis of methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?
Methodological Answer: Synthesis optimization involves:
- Coupling Reactions : Use indole-containing precursors (e.g., ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate) with acyl chlorides or activated carbonyl derivatives under reflux conditions. Xylene or DMSO solvents at 80–100°C for 24–30 hours yield intermediates (e.g., 28% yield for similar pyrrole derivatives) .
- Purification : Recrystallization from methanol or ethanol improves purity (>95% by GC/HPLC). Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves ester byproducts .
- Catalytic Efficiency : Substituents on the indole ring (e.g., electron-withdrawing groups) enhance reaction rates by stabilizing intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Key signals include δ 12.52–13.38 ppm (indole NH), δ 6.32–7.80 ppm (aromatic protons), and δ 2.22–5.21 ppm (methyl/ethyl ester groups). Splitting patterns confirm substituent positions (e.g., J=7.2 Hz for ethyl quartets) .
- X-ray Crystallography : Single-crystal studies (90–298 K) resolve dihedral angles (e.g., 5.2°–12.3° between pyrrole and indole planes) and hydrogen-bonding networks (N–H···O=C, 2.8–3.1 Å) .
- Mass Spectrometry : ESIMS m/z 402–450 (M+1) confirms molecular weight and fragmentation patterns (e.g., loss of COOCH3 at m/z 45) .
Q. How can researchers assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen against kinase targets (e.g., JAK2 or EGFR) using ATP-binding assays. IC50 values are determined via fluorescence polarization (10–100 µM range) .
- Cellular Uptake : Radiolabel the ester group with ³H or ¹⁴C and measure accumulation in cancer cell lines (e.g., HeLa or MCF-7) via scintillation counting .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation by LC-MS (t1/2 > 60 minutes indicates favorable pharmacokinetics) .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and computational modeling for this compound?
Methodological Answer:
- NMR vs. DFT Calculations : Discrepancies in chemical shifts (e.g., δ 6.32 vs. predicted δ 6.45) arise from solvent effects (DMSO-d6 polarizes electron density). Use COSMO-RS solvation models to refine predictions .
- X-ray vs. Molecular Dynamics : Crystal packing forces may distort bond angles (e.g., C–C 1.50 Å vs. MD 1.47 Å). Perform temperature-dependent crystallography (90–300 K) to assess thermal motion .
Q. What strategies mitigate low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping : Quench reactive intermediates (e.g., enolates) with trimethylsilyl chloride to stabilize them for characterization .
- Parallel Optimization : Vary substituents (e.g., methyl vs. ethyl esters) to identify steric/electronic effects. Ethyl esters improve solubility but reduce crystallinity .
- Catalyst Screening : Pd(OAc)2/Xantphos increases coupling efficiency for indole-pyrrole hybrids (yield: 23% → 45%) .
Q. How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) for 24 hours. LC-MS identifies hydrolysis products (e.g., free carboxylic acid at pH > 7) .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability. Moisture-sensitive esters require anhydrous storage (2–8°C under N2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
